molecular formula C21H26O10 B2420427 4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside CAS No. 52730-14-0

4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside

Cat. No.: B2420427
CAS No.: 52730-14-0
M. Wt: 438.429
InChI Key: OBNBHYQEYRONSE-IFLJBQAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside typically involves the acetylation of 4-Methylphenyl |A-D-galactopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to control the rate of acetylation and prevent over-acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where the reactants are mixed and maintained at controlled temperatures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside involves its interaction with specific biomolecules through its glycosyl structure. The acetyl groups can be hydrolyzed to expose the hydroxyl groups, which can then form hydrogen bonds with target molecules. This interaction can affect the biological activity of the target molecules, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside is unique due to its specific acetylation pattern and the presence of a methyl-substituted phenyl group. This structure allows it to interact with biomolecules in a distinct manner, making it valuable in the synthesis of glycoside drugs and other applications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNBHYQEYRONSE-IFLJBQAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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